molecular formula C8H6BrFN2 B6293022 4-Bromo-6-fluoro-7-methyl-1H-indazole CAS No. 2404734-50-3

4-Bromo-6-fluoro-7-methyl-1H-indazole

Cat. No.: B6293022
CAS No.: 2404734-50-3
M. Wt: 229.05 g/mol
InChI Key: XDNLUVZAWFWMST-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-7-methyl-1H-indazole (CAS 2404734-50-3) is a halogen-substituted indazole derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H6BrFN2 and a molecular weight of 229.05 g/mol, this compound serves as a versatile synthetic intermediate . The molecular scaffold, featuring bromo and fluoro substituents, is commonly employed in the preparation of potential therapeutic agents. Fluorinated indazoles, in particular, have been identified in scientific literature as a novel class of potent and selective inhibitors for enzymes like nitric oxide synthase (NOS), highlighting the value of this structural motif in drug discovery . The specific bromine substitution at the 4-position makes this compound a valuable building block for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-7-methyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-7(10)2-6(9)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNLUVZAWFWMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1F)Br)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 6 Fluoro 7 Methyl 1h Indazole and Its Analogs

General Strategies for Indazole Core Synthesis

The construction of the 1H-indazole ring system is a foundational step in the synthesis of 4-Bromo-6-fluoro-7-methyl-1H-indazole. A variety of methods have been developed to form this bicyclic heterocycle, often starting from appropriately substituted benzene (B151609) derivatives. researchgate.net

One common and effective approach involves the cyclization of ortho-substituted anilines. For instance, diazotization of substituted o-toluidines followed by cyclization can yield the indazole core. chemicalbook.comguidechem.com Another widely used method is the reaction of hydrazine (B178648) derivatives with α,β-unsaturated carbonyl compounds, β-diketones, or β-ketoesters, which readily form the pyrazole (B372694) ring fused to the benzene ring. researchgate.net

The Leimgruber-Batcho indole (B1671886) synthesis method, while typically used for indoles, can be adapted for indazole synthesis and is noted for its cost-effectiveness and mild reaction conditions. guidechem.com This method involves the reaction of a substituted nitro-toluene with an N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization to form the indazole ring. guidechem.com

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for indazole synthesis. Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to 1H-indazoles. nih.gov Copper-catalyzed reactions of 2-halobenzonitriles with hydrazine derivatives also afford substituted 3-aminoindazoles through a cascade process. organic-chemistry.org

A summary of common starting materials for indazole synthesis is presented below:

Starting Material ClassExample ReagentResulting Indazole TypeReference
o-Toluidines2-Fluoro-6-methylanilineSubstituted 1H-indazoles guidechem.com
2-Fluorobenzaldehydes2-FluorobenzaldehydeN-methylindazoles (with methylhydrazine) acs.org
2-Alkynylanilineso-Alkynylanilines3-Substituted 1H-indazoles chemicalbook.com
2-Halobenzonitriles2-Bromobenzonitriles3-Aminoindazoles (with hydrazine derivatives) organic-chemistry.org
o-Haloaryl N-sulfonylhydrazoneso-Haloaryl N-sulfonylhydrazones1H-indazoles nih.gov

Targeted Functionalization and Halogenation Approaches (Bromination, Fluorination)

The introduction of halogen atoms, specifically bromine and fluorine, at desired positions on the indazole ring is crucial for synthesizing this compound. The regioselectivity of these halogenation reactions is highly dependent on the directing effects of existing substituents.

Bromination: The introduction of a bromine atom can be achieved through various methods. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) is a common strategy. nih.govresearchgate.net The position of bromination is influenced by the electronic nature of the substituents already present on the indazole core. For instance, the bromination of 4-substituted 1H-indazoles has been shown to occur regioselectively at the C7 position. researchgate.netnih.gov In some cases, a two-step process involving diazotization of an aniline (B41778) precursor followed by a Sandmeyer-type reaction with a bromide source is employed. ucsf.edu

Fluorination: The fluorine atom is often introduced early in the synthetic sequence, starting with a fluorinated precursor such as a fluorinated aniline or benzaldehyde. guidechem.comacs.org For example, the synthesis can commence with a compound like 2-fluoro-6-methylaniline. guidechem.com Direct fluorination of the indazole ring can be challenging, but electrophilic fluorinating agents like Selectfluor® can be used under specific conditions.

Multi-Step Synthesis Pathways to this compound

The synthesis of this compound typically involves a multi-step sequence, carefully orchestrating the introduction of each substituent. One plausible synthetic route starts with a fluorinated and methylated aniline derivative.

A representative synthesis could begin with 2-fluoro-6-methylaniline. guidechem.com This starting material would first undergo bromination. The directing effects of the fluorine and methyl groups would guide the position of the incoming bromine atom. Following bromination, the resulting aniline derivative can be converted to the indazole through diazotization and subsequent intramolecular cyclization. ucsf.edu

An alternative pathway involves starting with a pre-functionalized nitrobenzene. For example, 2-methyl-3-bromo-5-fluoro-nitrobenzene can be reacted with N,N-dimethylformamide dimethyl acetal, followed by a reduction and cyclization sequence to yield the final product. guidechem.com Another reported synthesis involves the reduction of Ethenamine, 2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethyl- with iron in acetic acid. chemicalbook.com

Derivatization Reactions and Analog Synthesis for Research Purposes

Once this compound is synthesized, it can serve as a versatile intermediate for the creation of a diverse library of analogs for research purposes. The bromine atom, in particular, is a key functional handle for further modifications.

Nucleophilic Substitution Reactions

The indazole ring, particularly when activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov The fluorine atom on the benzene ring can be displaced by various nucleophiles. Additionally, the N-H proton of the indazole is acidic and can be deprotonated to form an indazolide anion. This anion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, to generate N-substituted indazoles. nih.govbeilstein-journals.org The regioselectivity of N-alkylation (at N1 or N2) can often be controlled by the choice of reaction conditions, including the base and solvent. nih.govbeilstein-journals.org For instance, using cesium carbonate as the base often favors N1 alkylation. nih.gov

Electrophilic Aromatic Substitution Reactions

Indazoles are heteroaromatic compounds and can undergo electrophilic aromatic substitution reactions such as nitration and sulfonation. chemicalbook.com The position of substitution is directed by the existing substituents on both the benzene and pyrazole rings. The electron-donating nature of the pyrazole ring generally activates the benzene ring towards electrophilic attack. However, the presence of the fluorine and bromine atoms, which are deactivating, will also influence the regiochemical outcome of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the 4-position of the indazole serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds and involves the coupling of the bromoindazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govwikipedia.org This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position. nih.govresearchgate.net Microwave irradiation has been shown to accelerate these reactions, even with unprotected (NH) bromoindazoles. researchgate.net

A typical Suzuki-Miyaura reaction cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the indazole. mdpi.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. wikipedia.org

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the palladium(0) catalyst. mdpi.com

Heck Reaction: The Heck reaction couples the bromoindazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the 4-position. organic-chemistry.orgwikipedia.org This reaction is a versatile method for introducing vinyl groups and more complex unsaturated moieties. nih.govlibretexts.org

The general mechanism for the Heck reaction includes:

Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst adds to the bromoindazole. nih.gov

Migratory Insertion: The alkene inserts into the palladium-carbon bond. nih.gov

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species. nih.gov

Reductive Elimination: The base regenerates the Pd(0) catalyst. libretexts.org

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct TypeReferences
Suzuki-MiyauraAryl/heteroaryl boronic acidsPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃)4-Aryl/heteroaryl indazoles nih.govnih.govresearchgate.net
HeckAlkenesPd catalyst (e.g., Pd(OAc)₂), Base4-Alkenyl indazoles organic-chemistry.orgwikipedia.org

Oxidation and Reduction Reactions in Indazole Modification

The modification of the indazole core and its substituents through oxidation and reduction reactions is a critical strategy for the synthesis of diverse analogs, including this compound. These reactions can be broadly categorized into two main types: those that form the core indazole ring structure and those that modify the substituents on the pre-formed ring.

Oxidation Reactions in Indazole Ring Systems

Oxidative processes are fundamental to many synthetic routes leading to indazoles. These can involve the formation of the heterocyclic ring itself or the modification of substituents attached to the ring.

One key oxidative strategy is the oxidative cyclization of 2-aminomethyl-phenylamines to form the indazole N-N bond. evitachem.comacs.orgacs.org This approach provides a robust method to access a variety of indazole tautomers. acs.org For instance, the oxidation of 2-aminomethyl-phenylamine derivatives using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide can lead to the formation of the indazole ring system in high yields. This method is noted for its tolerance to various substituents, including halogens and alkyl groups. evitachem.com

Another significant oxidative reaction is the cleavage of protecting or directing groups . For example, an N-4-hydroxy-3,5-dimethylphenyl substituent, which can be used to direct C-H functionalization, can be removed from a 2H-indazole through oxidative cleavage with ceric ammonium nitrate (B79036) (CAN) in methanol, yielding the N-unsubstituted indazole in excellent yields. nih.gov This reaction demonstrates good functional group compatibility, tolerating chloro, methyl, nitro, and methoxy (B1213986) groups. nih.gov

Furthermore, electrochemical oxidation presents a modern and environmentally friendly approach to modify the indazole scaffold. This method can be employed for the synthesis of 1H-indazole N-oxides from their corresponding 1H-indazoles. nih.gov The process is selective, and the resulting N-oxides are valuable intermediates for further functionalization. nih.gov

The following table summarizes representative oxidative reactions on indazole systems.

Reaction Type Substrate Reagents and Conditions Product Yield (%) Reference
Oxidative Cyclization2-Aminomethyl-phenylamine(NH₄)₂MoO₄, H₂O₂1H-Indazole89
Oxidative CleavageN-(4-hydroxy-3,5-dimethylphenyl)-2H-indazoleCeric Ammonium Nitrate (CAN), Methanol, 0 °C2H-IndazoleExcellent nih.gov
Electrochemical N-Oxidation1H-IndazoleReticulated Vitreous Carbon Cathode1H-Indazole N-oxideGood nih.gov
C-H AminationDiaryl ketone hydrazonesIodine, Potassium Iodide, Sodium Acetate1H-IndazolesGood

Reduction Reactions in Indazole Ring Systems

Reduction reactions are equally vital in the synthesis and modification of indazole derivatives. A primary application is in the reductive cyclization of nitro-substituted precursors to form the indazole ring. The synthesis of 4-Bromo-6-fluoro-1H-indazole, an analog of the title compound, can be achieved by the reduction of an intermediate 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene (B1197577) derivative using reagents like Raney nickel and hydrazine hydrate. guidechem.com Another common method involves the reduction of a nitro group using iron powder in acetic acid. chemicalbook.com

The reduction of functional groups on the indazole ring is another key modification strategy. For instance, an indazole N-oxide can be deoxygenated back to the corresponding indazole through electrochemical reduction using a zinc cathode. nih.gov This demonstrates a reversible oxidation-reduction system for the indazole nitrogen.

Catalytic hydrogenation is a widely used reduction method. For example, ruthenium-catalyzed hydrogenation has been shown to be effective for the reduction of unsaturated bonds in molecules containing an indazole core. rsc.org While not a direct modification of the core itself, it highlights the compatibility of the indazole ring with powerful reduction techniques used to modify substituents.

Common reducing agents such as lithium aluminum hydride have been cited for the general reduction of functional groups on halogenated indazole derivatives, although specific examples on the title compound are not detailed in the reviewed literature. evitachem.com

The table below provides examples of reduction reactions relevant to indazole chemistry.

Reaction Type Substrate Reagents and Conditions Product Yield (%) Reference
Reductive Cyclization2-Nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethyleneRaney Nickel, Hydrazine Hydrate, 50 °C4-Bromo-6-fluoro-1H-indazole68.8 guidechem.com
Nitro Group Reduction2-nitro-substituted phenyl intermediateIron powder, Acetic Acid, 110 °C4-Bromo-6-fluoro-1H-indazoleNot specified chemicalbook.com
N-Oxide Deoxygenation1H-Indazole N-oxideElectrochemical, Zinc Cathode1H-IndazoleGood nih.gov
Catalytic HydrogenationIndazole with unsaturated substituentRu-catalyst, H₂Indazole with saturated substituentHigh rsc.org

Preclinical Biological Investigations and Potential Research Applications

Enzyme Inhibition Studies

There is no available data regarding the inhibitory effects of 4-Bromo-6-fluoro-7-methyl-1H-indazole on specific enzymes.

No studies are available that assess the potential of this compound to inhibit Cytochrome P450 enzymes.

There are no published findings on the kinase inhibition profile of this compound. Although the indazole structure is a well-known scaffold for kinase inhibitors targeting enzymes like Aurora kinase and VEGFR-2, specific data for this compound is absent. evitachem.comnih.gov

Human Carbonic Anhydrase (hCA) Inhibition

The indazole scaffold is recognized in the design of enzyme inhibitors. While direct studies on the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms are not extensively documented in publicly available literature, the general class of halogenated and substituted indazoles has been a source of compounds with inhibitory potential against various enzymes. For instance, other classes of heterocyclic compounds, such as those containing sulfonamide groups, are well-established inhibitors of hCA isoforms. mdpi.com Research into novel CAIs is ongoing due to their therapeutic potential in conditions like glaucoma and certain types of cancer. nih.gov The unique substitution pattern of this compound, featuring bromine, fluorine, and methyl groups, could modulate its electronic and steric properties, potentially influencing its interaction with the active site of hCA isoforms. Further investigation is required to determine if this specific compound exhibits any significant inhibitory activity against hCA I, II, VII, IX, or XII.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. rsc.orguni.lu The development of small molecule inhibitors of IDO1 is an active area of research. While there is no specific data on the inhibitory effect of this compound on IDO1, research has shown that certain substituted 1H-indazoles can act as IDO1 inhibitors. For example, a series of 3-substituted 1H-indazoles have been investigated for their IDO1 enzyme inhibition efficiencies, with some derivatives showing potent activity. mdpi.com The binding of these inhibitors to the heme-containing active site of IDO1 is a key aspect of their mechanism. Given that the indazole nucleus is a viable scaffold for IDO1 inhibition, this compound could be a candidate for screening and further derivatization to explore potential activity against this important cancer target.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes. The development of selective NOS inhibitors is of interest for treating conditions such as neurodegenerative diseases and inflammation. nih.govsigmaaldrich.com Studies on other indazole derivatives have demonstrated their potential as NOS inhibitors. For example, 7-nitro indazole and its derivatives have been characterized as inhibitors of NOS activity. nih.gov The electronic properties of substituents on the indazole ring play a crucial role in their inhibitory potency and selectivity for different NOS isoforms. The presence of a bromine atom and a fluorine atom in this compound could influence its interaction with the enzyme's active site, but specific studies are needed to confirm any inhibitory effects. sigmaaldrich.com

DNA Gyrase Inhibition

Bacterial DNA gyrase is a well-established target for antibacterial agents. evitachem.com The development of new classes of DNA gyrase inhibitors is crucial to combat the rise of antibiotic resistance. Indazole derivatives have emerged as a novel class of bacterial gyrase B (GyrB) inhibitors. Research in this area has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity. evitachem.com While specific studies on this compound are not available, the general success of the indazole scaffold in this area suggests that it could be a valuable starting point for the design of new DNA gyrase inhibitors. The substitutions on the indazole ring are critical for optimizing the binding to the ATP-binding site of GyrB and for improving cell penetration.

BET Bromodomain Inhibition

Bromodomain and extraterminal domain (BET) proteins are epigenetic readers that play a critical role in the regulation of gene transcription. aobchem.com Inhibitors of BET bromodomains have shown promise in the treatment of cancer and inflammatory diseases. The development of potent and selective BET bromodomain inhibitors is an area of intense research. aobchem.com Although no specific data exists for this compound as a BET bromodomain inhibitor, the diverse chemical space of small molecules being explored for this target includes various heterocyclic scaffolds. The potential for the indazole nucleus to serve as a scaffold for BET bromodomain inhibitors warrants investigation.

Receptor Interaction and Ligand Binding Research

The interaction of small molecules with biological receptors is fundamental to pharmacology and drug discovery. Halogenated indazole derivatives are known to interact with a variety of enzymes and receptors, and their binding affinity is influenced by the nature and position of the halogen substituents. The bromine and fluorine atoms on this compound can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can contribute to its binding affinity and selectivity for specific protein targets. For instance, a related compound, 4-Bromo-6-fluoro-5-iodo-1H-indazole, is noted to have its mechanism of action involve interaction with various biological targets. evitachem.com However, without specific experimental data, the receptor interaction profile of this compound remains to be elucidated.

Development of Fluorescent Probes for Biological Imaging

Fluorescent probes are invaluable tools for visualizing and studying biological processes in real-time. The development of novel fluorophores with improved photophysical properties is an ongoing effort. While there is no specific mention of this compound being used as a fluorescent probe, fluorinated aromatic compounds can possess interesting photophysical properties. nih.gov The indazole nucleus itself is a conjugated system that can exhibit fluorescence. The introduction of halogen atoms can modulate the electronic properties and potentially the fluorescence characteristics of the molecule. For a compound to be a useful fluorescent probe, it typically requires a recognition element that selectively interacts with a biological target, leading to a change in its fluorescence signal. Further research would be needed to explore the fluorescent properties of this compound and its potential for incorporation into fluorescent probes for biological imaging.

Application as a Chemical Research Tool and Intermediate in Organic Synthesis

The utility of "this compound" as a chemical research tool and an intermediate in organic synthesis is not extensively documented in publicly available scientific literature. Its existence is confirmed through chemical vendor listings, identified by the CAS Number 2404734-50-3. While specific research findings for this particular compound are limited, its structural features—a substituted indazole core with bromine and fluorine atoms—suggest its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The value of halogenated indazoles, such as "this compound," as synthetic intermediates lies in the reactivity of the halogen substituents. The bromine atom, in particular, serves as a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in the construction of diverse molecular scaffolds for the development of new pharmaceutical agents and other functional materials.

Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The synthesis of novel indazole-containing compounds is, therefore, an active area of research. Halogenated indazoles are crucial precursors in this field, allowing for the introduction of various substituents onto the indazole ring system to explore structure-activity relationships.

General Reactivity and Potential Synthetic Transformations

The bromine atom at the 4-position of the indazole ring is amenable to a variety of cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, are powerful tools for creating new chemical bonds. Based on the reactivity of analogous bromo-indazole compounds, "this compound" could potentially be utilized in several key synthetic transformations:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-indazole with a boronic acid or ester in the presence of a palladium catalyst. It is a widely used method for forming carbon-carbon bonds and would allow for the introduction of various aryl or heteroaryl substituents at the 4-position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It would allow for the synthesis of 4-amino-indazole derivatives by reacting the bromo-indazole with a variety of primary or secondary amines.

Heck Coupling: This reaction couples the bromo-indazole with an alkene, providing a method to introduce alkenyl substituents.

Sonogashira Coupling: This reaction with a terminal alkyne would yield 4-alkynyl-indazole derivatives.

Cyanation: The bromine atom can be replaced by a cyano group, which can then be further transformed into other functional groups such as carboxylic acids or amines.

These transformations highlight the potential of "this compound" as a valuable intermediate for generating a library of novel indazole derivatives for further investigation in drug discovery and materials science.

Representative Synthetic Applications of Bromo-Indazoles

Bromo-Indazole ReactantReaction TypeCoupling Partner/ReagentProductReference
4-Bromo-6-chloro-1H-indazoleAnticancer Efficacy StudyUsed as an intermediate in the synthesis of compounds evaluated for their ability to inhibit breast cancer cell proliferation.Substituted indazoles targeting the PI3K signaling pathway.
6-Bromo-1H-indazoleSynthesis of Anticancer AgentsUtilized in a multi-step synthesis to create a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives.Novel indazole derivatives with anticancer, antiangiogenic, and antioxidant activities. researchgate.net
7-Bromo-4-chloro-1H-indazol-3-amineIntermediate SynthesisSynthesized from 2,6-dichlorobenzonitrile (B3417380) as a key intermediate for the HIV-1 capsid inhibitor, Lenacapavir.Lenacapavir Fragment chemrxiv.org
4-Bromo-6-fluoro-1H-indole (related indole (B1671886) core)Pharmaceutical IntermediateUsed in the preparation of PI3 kinase inhibitors.PI3 Kinase Inhibitors guidechem.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of indazole derivatives are significantly influenced by the nature and position of their substituents. nih.govnih.gov Halogen atoms, such as bromine and fluorine, and alkyl groups, like the methyl group in 4-Bromo-6-fluoro-7-methyl-1H-indazole, play a critical role in modulating the compound's physicochemical properties and its binding affinity to target proteins.

The introduction of halogen atoms can alter the electronic properties of the indazole ring system, affecting its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. Halogens can also influence the metabolic stability and pharmacokinetic profile of a compound. rsc.org For instance, the presence of a bromine atom at the C4 position and a fluorine atom at the C6 position in the target molecule can create specific electrostatic interactions with the active site of a protein, potentially enhancing its inhibitory activity.

Positional Effects of Bromine, Fluorine, and Methyl Groups on Indazole Scaffold Activity

The specific placement of the bromine, fluorine, and methyl groups on the indazole scaffold is not arbitrary and is expected to have a profound impact on the compound's activity. SAR studies on various indazole derivatives have demonstrated that the position of substituents can dramatically alter their biological effects. nih.gov

For example, studies on different substituted indazoles have shown that substitutions at the C4, C5, C6, and C7 positions can lead to varying levels of inhibitory activity against different biological targets. acs.org The bromine at C4 in this compound is noteworthy, as this position has been shown to be important for the activity of some indazole-based inhibitors. austinpublishinggroup.com Similarly, the fluorine at C6 can contribute to enhanced binding affinity and improved pharmacokinetic properties.

The methyl group at C7 is also strategically placed. This position is often involved in establishing crucial interactions within the binding pockets of enzymes. The combination of these three substituents at their respective positions likely results in a synergistic effect, leading to a unique biological activity profile for this compound.

Insights from Analogues and Related Indazole Derivatives

For instance, comparing the activity of this compound with an analogue lacking the bromine atom could reveal the importance of this halogen for its biological function. Similarly, comparing it with an analogue where the methyl group is at a different position could highlight the significance of the C7-methylation.

CompoundSubstitution PatternKey SAR Insights
This compound C4-Br, C6-F, C7-CH3The specific combination and position of these substituents are hypothesized to confer a unique biological activity profile.
Analogue 1C6-F, C7-CH3Removal of the C4-Bromo group may lead to a decrease in activity, indicating its potential role in target binding.
Analogue 2C4-Br, C7-CH3Absence of the C6-Fluoro group might affect the compound's electronic properties and pharmacokinetic profile.
Analogue 3C4-Br, C6-FThe lack of a C7-Methyl group could result in reduced hydrophobic interactions and a decrease in binding affinity.

This table presents a hypothetical analysis based on general SAR principles for indazole derivatives, as specific experimental data for these exact analogues were not available in the provided search results.

Rational Design Strategies for Enhanced Biological Efficacy

The insights gained from SAR studies of this compound and its analogues can be leveraged in rational drug design to develop new compounds with enhanced biological efficacy. nih.gov By understanding the key structural features required for activity, medicinal chemists can systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

One common strategy is to perform bioisosteric replacements, where a substituent is replaced by another group with similar physical or chemical properties. For example, the bromine atom could be replaced with other halogens or small lipophilic groups to explore the impact on activity. Similarly, the methyl group could be replaced with other alkyl groups or functional groups capable of forming different types of interactions.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can also be a powerful tool. researchgate.net If the target of this compound is known, molecular docking and other computational methods can be used to predict how modifications to the compound will affect its binding. This approach can guide the synthesis of new derivatives with a higher probability of success.

Computational Chemistry and Spectroscopic Characterization in Research

Molecular Modeling and Docking Simulations for Target Interactions

In a typical study, the three-dimensional structure of 4-Bromo-6-fluoro-7-methyl-1H-indazole would be generated and optimized using computational methods. Molecular docking simulations would then be performed to predict the binding mode and affinity of the compound within the active site of a target protein. These simulations can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding of the molecule. This allows for a rational, structure-based approach to designing more potent and selective analogs.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules like this compound. epstem.net These calculations can provide insights into various molecular properties, including optimized geometry, vibrational frequencies, and electronic distribution. epstem.net

For instance, DFT calculations using a functional like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)) could be employed to determine the most stable conformation of the molecule and to calculate its infrared spectrum, which can then be compared with experimental data for validation. epstem.net Such calculations are foundational for understanding the molecule's reactivity and spectroscopic behavior. epstem.net

Analysis of Electrostatic Properties and Tautomeric Stability (e.g., 1H- and 2H-indazole preference)

Indazoles can exist in two main tautomeric forms: 1H- and 2H-indazole. The relative stability of these tautomers is influenced by the nature and position of substituents on the indazole ring. Computational studies on various indazole derivatives have shown that while the 1H-tautomer is generally more stable, the energy difference between the two forms can be small and influenced by substitution patterns. mpg.deresearchgate.net

For this compound, quantum chemical calculations would be essential to predict the preferred tautomeric form. These calculations would involve optimizing the geometries of both the 1H- and 2H-tautomers and comparing their relative energies. The analysis of electrostatic properties, such as the molecular electrostatic potential (MEP), can further provide insights into the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its chemical reactivity and intermolecular interactions.

Spectroscopic Methodologies for Structural Elucidation in Research Contexts

The structural characterization of newly synthesized compounds like this compound relies heavily on a combination of spectroscopic techniques.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, a combination of one- and two-dimensional NMR experiments would be necessary for a complete assignment of its proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the bromo, fluoro, and methyl substituents.

¹³C NMR: The carbon NMR spectrum would provide information about the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indazole ring would be particularly sensitive to the electronic environment created by the substituents.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a valuable tool for confirming its presence and providing information about its chemical environment.

¹⁴N and ¹⁵N NMR: While less common, nitrogen NMR could provide direct information about the electronic environment of the nitrogen atoms in the indazole ring, which can be useful in studies of tautomerism and intermolecular interactions.

Solid-state CPMAS NMR: Solid-state Cross-Polarization Magic Angle Spinning (CPMAS) NMR can be used to study the compound in its solid form, providing information about its crystal structure and polymorphism.

While specific NMR data for this compound is not published, the following table presents typical chemical shift ranges for related substituted indazoles.

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹HAromatic CH7.0 - 8.5
Methyl CH₃2.0 - 3.0
NH10.0 - 13.0
¹³CAromatic C100 - 150
Methyl C10 - 20

This table is illustrative and based on general knowledge of substituted indazoles.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. The isotopic pattern of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), C=C and C=N stretches of the aromatic rings, and C-F and C-Br stretches. mpg.de The gas-phase IR spectrum of the parent compound, indazole, has been extensively studied and serves as a basis for interpreting the spectra of its derivatives. psu.edu

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
N-HStretch3100 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (methyl)Stretch2850 - 3000
C=C / C=N (aromatic)Stretch1400 - 1600
C-FStretch1000 - 1400
C-BrStretch500 - 650

This table provides expected ranges and is based on general spectroscopic principles.

X-ray Crystallography for Three-Dimensional Structure Determination

A thorough search of publicly available scientific literature and crystallographic databases indicates that, to date, no experimental single-crystal X-ray diffraction data for this compound has been published. Consequently, the definitive three-dimensional structure, as determined by this method, is not currently available in the public domain.

In the absence of experimental data, computational chemistry offers powerful tools for the ab initio prediction of crystal structures. These methods involve generating a vast number of plausible crystal packing arrangements for a molecule and then using sophisticated force fields or quantum mechanics to calculate the lattice energy of each hypothetical structure. The structures with the lowest lattice energies are considered the most likely to be observed experimentally. These predictive studies can provide significant insights into potential polymorphs, which are different crystal structures of the same compound that can have distinct physical properties.

For a molecule like this compound, a computational crystal structure prediction would be the first step toward understanding its solid-state properties. The typical parameters that are determined through an X-ray crystallography experiment, and which would be the target of a computational prediction, are outlined in the table below.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not publicly available
Space GroupData not publicly available
Unit Cell Dimensions
a (Å)Data not publicly available
b (Å)Data not publicly available
c (Å)Data not publicly available
α (°)Data not publicly available
β (°)Data not publicly available
γ (°)Data not publicly available
Volume (ų)Data not publicly available
Z (molecules per unit cell)Data not publicly available
Calculated Density (g/cm³)Data not publicly available

While computational predictions offer valuable hypotheses, they are not a substitute for experimental validation. The definitive determination of the crystal structure of this compound awaits successful single-crystal growth and subsequent X-ray diffraction analysis.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-Bromo-6-fluoro-7-methyl-1H-indazole, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves halogenation and methylation of indazole precursors. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux, while fluorine introduction may require fluorinating agents like Selectfluor®. Methylation at the 7-position is typically performed using methyl iodide in the presence of a base (e.g., K₂CO₃). Reaction optimization should focus on temperature control (e.g., 60–80°C for bromination) and stoichiometric ratios to minimize side products like dihalogenated derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns. For instance, the methyl group at C7 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting due to adjacent fluorine and bromine atoms .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 243.96 for C₈H₆BrFN₂).
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) can resolve crystal structures, particularly for verifying regiochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme vs. cell-based assays). For example, indazole derivatives may show α-glucosidase inhibition in vitro but lack efficacy in vivo due to poor bioavailability. Researchers should:

  • Compare assay conditions : Ensure consistent pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
  • Use structural analogs : Test substituent effects (e.g., replacing bromine with chlorine) to isolate activity contributors .
  • Apply statistical rigor : Use ANOVA or regression models to quantify dose-response relationships and identify outliers .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the indazole core?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. For example:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to position bromine at C4.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-deficient positions .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents post-synthesis while preserving the core structure .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the C3 position may exhibit higher reactivity due to electron-withdrawing effects from bromine and fluorine .
  • Molecular Docking : Use AutoDock Vina to simulate binding with targets like kinases or GPCRs, focusing on halogen-bonding interactions (e.g., Br···O/N motifs) .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in melting point or solubility data across studies?

  • Methodological Answer :

  • Replicate purification : Recrystallize the compound using solvents like ethanol/water mixtures to remove impurities affecting physical properties .
  • Validate instrumentation : Calibrate DSC (Differential Scanning Calorimetry) for melting points and use HPLC to confirm purity (>98%) before reporting .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
  • pH profiling : Test stability in buffers (pH 1–10) to identify hydrolysis-sensitive positions (e.g., fluoro groups may degrade under strongly acidic conditions) .

Safety & Environmental Considerations

Q. What protocols mitigate health risks during large-scale synthesis of halogenated indazoles?

  • Methodological Answer :

  • Engineering controls : Use fume hoods and closed systems to handle volatile reagents (e.g., methyl iodide).
  • Waste management : Neutralize bromine-containing byproducts with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.